Erythro vs. Threo Diastereomer Vicinal ³JHF Coupling Constant Differentiation: Conformational Assignment by NMR
The threo (meso) diastereomer of dimethyl 2,3-difluorosuccinate exhibits a ³JHF coupling constant of approximately 32 Hz, consistent with a dominant trans H–C–C–F relationship in the preferred conformer c, whereas the erythro diastereomer series—to which dimethyl (2R,3R)-2,3-difluorosuccinate belongs—displays ³JHF values in the range of approximately 15–16 Hz, reflecting mixed gauche H–C–C–F contributions from conformers a and b [1]. The ³JHH coupling constants for both diastereomeric series cluster at 2–3 Hz, indicating exclusively gauche H–H relationships in the dominant conformers [1]. This coupling constant signature provides a diagnostic, quantifiable differentiator between the erythro and threo series and confirms the unique conformational ensemble accessible to the (2R,3R) enantiomer [1].
| Evidence Dimension | Vicinal ³JHF NMR coupling constant (solution-state conformational reporter) |
|---|---|
| Target Compound Data | ³JHF ≈ 15–16 Hz (erythro series); ³JHH ≈ 2–3 Hz |
| Comparator Or Baseline | Threo (meso) diastereomer: ³JHF ≈ 32 Hz (maximum trans coupling); ³JHH ≈ 2–3 Hz |
| Quantified Difference | Approximately 2.0–2.1× larger ³JHF for threo vs. erythro; identical ³JHH range |
| Conditions | 1H and 19F NMR in CDCl₃ solution; second-order AA'XX' spin system analysis; Beilstein J. Org. Chem. 2006, Figure 15 |
Why This Matters
The ~2-fold difference in ³JHF coupling constants provides an unambiguous spectroscopic fingerprint to confirm erythro (2R,3R/2S,3S) vs. threo (meso) identity, essential for QC/QA verification upon procurement.
- [1] O'Hagan, D.; Rzepa, H. S.; Schüler, M.; Slawin, A. M. Z. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein J. Org. Chem. 2006, 2, No. 19. DOI: 10.1186/1860-5397-2-19. View Source
